3-(2,6-Difluorophenyl)-6-methylpyridazine

Description

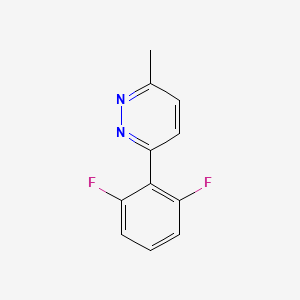

3-(2,6-Difluorophenyl)-6-methylpyridazine is a heterocyclic aromatic compound featuring a pyridazine core substituted with a methyl group at position 6 and a 2,6-difluorophenyl moiety at position 3. The compound’s structure combines electron-withdrawing fluorine atoms and a methyl group, which influence its electronic and steric properties.

Properties

IUPAC Name |

3-(2,6-difluorophenyl)-6-methylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2/c1-7-5-6-10(15-14-7)11-8(12)3-2-4-9(11)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNRABLKIFTUHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-difluorophenyl)-6-methylpyridazine typically involves the reaction of 2,6-difluorobenzaldehyde with appropriate hydrazine derivatives under controlled conditions. One common method includes the cyclization of hydrazones derived from 2,6-difluorobenzaldehyde and methylhydrazine. The reaction is usually carried out in the presence of a catalyst such as acetic acid, under reflux conditions, to facilitate the formation of the pyridazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Difluorophenyl)-6-methylpyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridazine N-oxides.

Reduction: Reduction reactions can convert the pyridazine ring into dihydropyridazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorinated phenyl ring or the pyridazine ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Halogenation using reagents like bromine or chlorine, and nucleophilic substitution using organometallic reagents.

Major Products:

Oxidation: Pyridazine N-oxides.

Reduction: Dihydropyridazine derivatives.

Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

3-(2,6-Difluorophenyl)-6-methylpyridazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2,6-difluorophenyl)-6-methylpyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate in drug design.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section compares 3-(2,6-Difluorophenyl)-6-methylpyridazine with two structurally related pyridazine derivatives, focusing on substituent effects, synthesis, and applications.

Compound A: 3-(4-(2,6-Difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-6-methylpyridazine

- Structure: This compound contains a pyridazine core linked to a substituted pyrazole ring via position 3. The pyrazole ring is further modified with 2,6-difluorophenoxy, isopropoxy, and methyl groups.

- Synthesis : Synthesized in 29% yield via a two-step process involving 3-chloro-6-methylpyridazine in acetonitrile at 140°C for 2 hours, followed by dual chromatography (silica gel and alumina) .

- Application : Acts as a human dihydroorotate dehydrogenase (DHODH) inhibitor, a target for autoimmune disease therapies. The bulky pyrazole substituent likely enhances binding affinity to the enzyme’s hydrophobic pocket.

- This complexity may improve target specificity but reduces synthetic accessibility (29% yield vs.

Compound B: 3-Cyano-4-(2,6-difluorophenyl)-6-methyl-5-phenylpyridazine

- Structure: Features a cyano group at position 3, a 2,6-difluorophenyl group at position 4, and a phenyl group at position 4.

- Application : Used in plant disease control compositions, often combined with other agrochemicals in ratios ranging from 0.1:1 to 10:1 .

- Key Differences: Substituent Positioning: The 2,6-difluorophenyl group occupies position 4 in Compound B versus position 3 in the target compound. Functional Groups: The cyano and phenyl groups in Compound B enhance its polarity and π-stacking capacity, making it suitable for agricultural applications, whereas the target compound’s simpler structure may favor pharmaceutical use.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Substituent Position and Activity :

- The position of the 2,6-difluorophenyl group significantly impacts biological activity. In Compound B, its placement at position 4 (vs. position 3 in the target compound) may reduce steric hindrance, enabling interactions with agricultural targets .

- The absence of a pyrazole ring in the target compound simplifies synthesis but may limit enzyme-binding versatility compared to Compound A .

Synthetic Complexity vs. Yield :

- Compound A’s multi-step synthesis (29% yield) highlights challenges in producing highly substituted pyridazines. Simpler derivatives like the target compound may offer higher scalability for industrial applications.

Functional Group Synergy: The cyano group in Compound B enhances agrochemical efficacy by increasing polarity and interaction with plant pathogens. In contrast, the target compound’s methyl and fluorine groups may optimize pharmacokinetic properties for drug development.

Biological Activity

3-(2,6-Difluorophenyl)-6-methylpyridazine is a pyridazine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a difluorophenyl substituent and a methyl group on the pyridazine ring, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 202.18 g/mol. The structural arrangement is crucial as it impacts the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anticancer Activity : Investigations into its effects on cancer cell lines indicate that it may inhibit proliferation.

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in disease pathways.

The biological activity of this compound is believed to stem from its ability to bind selectively to target proteins or enzymes. Fluorinated compounds often enhance binding affinity due to their electronegative nature, which can stabilize interactions with active sites on proteins.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition of growth for Gram-positive bacteria, suggesting the compound's potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Case Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were determined for various cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 10 |

| MCF-7 (breast) | 15 |

| A549 (lung) | 12 |

These findings indicate that the compound may serve as a lead for further anticancer drug development.

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies on its absorption, distribution, metabolism, and excretion (ADME) are ongoing. Preliminary data suggest favorable properties that could enhance bioavailability:

- Absorption : High permeability across biological membranes.

- Metabolism : Resistance to rapid metabolic degradation due to fluorination.

- Excretion : Predominantly renal clearance expected based on molecular weight.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.